molecular formula C7H9NO3 B585458 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 147950-39-8

3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B585458
CAS RN: 147950-39-8
M. Wt: 155.153
InChI Key: FUYAYJYNPZQVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid” has been reported . The synthesis involved a photochemical addition of propellane to diacetyl, followed by a haloform reaction .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentane Building Block

This compound has been used in the synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . This synthesis is part of an ongoing effort to expand the frontiers of contemporary medicinal chemistry .

Probe in Biological Studies

The synthesized 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been used as a probe in biological studies . This showcases the application of this motif in understanding biological processes .

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives

The compound has been used in the bridge functionalisation of Bicyclo[1.1.1]pentane derivatives . This process is crucial in the development of new materials and drugs .

Bioisosteric Replacements in Drug Discovery

The Bicyclo[1.1.1]pentane motif, which includes this compound, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This has been found to add three-dimensional character and saturation to compounds .

Increasing Solubility and Potency of Medicines

The use of this compound as a bioisostere has been found to increase the solubility and potency of medicines . This can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .

Circumventing Markush Structure Patent Claims

Bioisosteric replacement, which involves the use of this compound, has been identified as a strategy to circumvent Markush structure patent claims on drug candidates .

properties

IUPAC Name

3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYAYJYNPZQVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665602
Record name 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

147950-39-8
Record name 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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